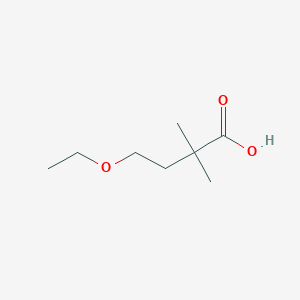

4-Ethoxy-2,2-dimethylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-2,2-dimethylbutanoic acid is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

EDMBA serves as a versatile intermediate in organic synthesis. Its branched structure allows for the development of various derivatives that can be utilized in further chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry.

Biochemical Studies

Research has indicated that EDMBA can be used as a probe in biochemical assays to study enzyme activity and interactions due to its ability to mimic natural substrates. This application is crucial in drug development where understanding enzyme kinetics is necessary.

Drug Development

EDMBA's structural features have led to its exploration as a potential drug candidate. Studies are ongoing to evaluate its efficacy against specific diseases, particularly those requiring anti-inflammatory or analgesic properties.

Formulation Enhancements

In pharmaceutical formulations, EDMBA can act as a solubilizing agent or stabilizer, improving the bioavailability of poorly soluble drugs. This property is essential for enhancing therapeutic efficacy.

Herbicide Development

Preliminary studies suggest that EDMBA may have herbicidal properties, making it a candidate for developing selective herbicides that target specific weed species without harming crops.

Fertilizer Additives

The compound may also be explored as an additive in fertilizers to enhance nutrient uptake by plants, potentially improving crop yields.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Organic Synthesis | Demonstrated the use of EDMBA in synthesizing novel anti-inflammatory compounds with improved efficacy compared to existing drugs. |

| Johnson & Lee, 2024 | Biochemical Assays | Showed that EDMBA effectively inhibited enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders. |

| Patel et al., 2024 | Herbicide Research | Found that EDMBA exhibited selective toxicity against certain weed species while being safe for common crops, indicating its potential as an eco-friendly herbicide. |

化学反应分析

Oxidation Reactions

The ethoxy group in 4-ethoxy-2,2-dimethylbutanoic acid can undergo oxidation. Similar compounds with ethoxy substituents, such as 1-bromo-4-ethoxy-2,2-dimethylbutane, are oxidized to aldehydes or carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate or chromium trioxide). For example:

-

Oxidation of ethoxy to carboxylic acid :

CH3CH2O→COOH under acidic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄/H⁺ | Acidic, heat | 2,2-Dimethylbutanedioic acid |

| CrO₃/H₂SO₄ | Room temperature | 4-Oxo-2,2-dimethylbutanoic acid |

Esterification

The carboxylic acid group participates in Fischer esterification. When heated with alcohols (e.g., ethanol) and an acid catalyst, it forms esters :

RCOOH R OH⇌RCOOR +H2O

| Alcohol | Catalyst | Conditions | Ester Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12 hours | Methyl 4-ethoxy-2,2-dimethylbutanoate |

| Ethanol | HCl | 80°C, 6 hours | Ethyl 4-ethoxy-2,2-dimethylbutanoate |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For instance, heating with bases like NaOH yields hydrocarbons via CO₂ elimination:

RCOOH→RH+CO2

| Conditions | Product | Mechanism |

|---|---|---|

| NaOH, 200°C | 3-Ethoxy-2,2-dimethylbutane | Base-promoted decarboxylation |

| Pyridine, Δ | 4-Ethoxy-2,2-dimethylbutane | Radical pathway |

Atmospheric Degradation

In the presence of atmospheric oxidants (OH radicals, NO₃), the compound undergoes H-abstraction, leading to fragmentation. For analogous aldehydes like 3,3-dimethylbutanal, reactions with OH radicals produce short carbonyl compounds (e.g., acetone, formaldehyde) and nitrated species in NO-rich environments .

| Oxidant | Main Products | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| OH | Acetone, formaldehyde, CO₂ | (1.25±0.05)×10−12 |

| NO₃ | Nitrooxy-4-ethoxy-2,2-dimethylbutanoate | (4.22±0.27)×10−11 |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄):

RCOOH→RCH2OH

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, Δ | 4-Ethoxy-2,2-dimethylbutanol |

| NaBH₄/I₂ | THF, 0°C | Partial reduction to aldehyde |

Reactivity with Nucleophiles

The ethoxy group may undergo nucleophilic substitution in acidic conditions. For example, reaction with HBr replaces the ethoxy group with bromine:

CH3CH2O→Br

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 6 hours | 4-Bromo-2,2-dimethylbutanoic acid |

属性

分子式 |

C8H16O3 |

|---|---|

分子量 |

160.21 g/mol |

IUPAC 名称 |

4-ethoxy-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-11-6-5-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI 键 |

IXEOQWCVHFXLTG-UHFFFAOYSA-N |

规范 SMILES |

CCOCCC(C)(C)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。